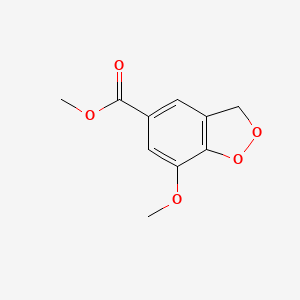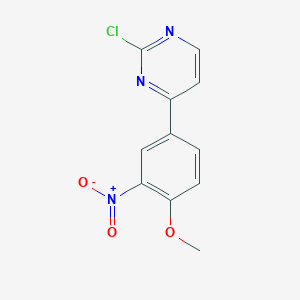
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 3 on the phenyl ring attached to position 4 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-methoxy-3-nitroaniline.
Coupling Reaction: The key step involves a coupling reaction between 2-chloropyrimidine and 4-methoxy-3-nitroaniline. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents at position 2.
Reduction: Formation of 2-Chloro-4-(4-methoxy-3-aminophenyl)pyrimidine.
Oxidation: Formation of 2-Chloro-4-(4-hydroxy-3-nitrophenyl)pyrimidine.
Applications De Recherche Scientifique
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(4-nitrophenyl)pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(4-Methoxy-3-nitrophenyl)pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-4-(4-methoxyphenyl)pyrimidine: Lacks the nitro group, which can alter its biological activity and reactivity.
Uniqueness
2-Chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine is unique due to the combination of the chloro, methoxy, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H8ClN3O3 |
|---|---|
Poids moléculaire |
265.65 g/mol |
Nom IUPAC |
2-chloro-4-(4-methoxy-3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3 |
Clé InChI |
DMXNORCHBJDSNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



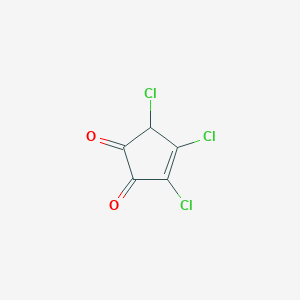
![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
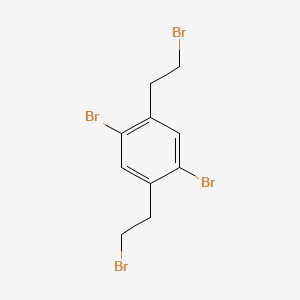
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)
![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)
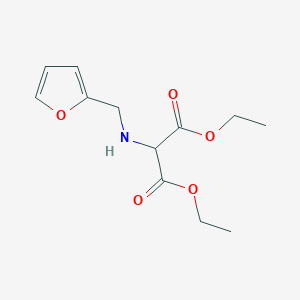

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)

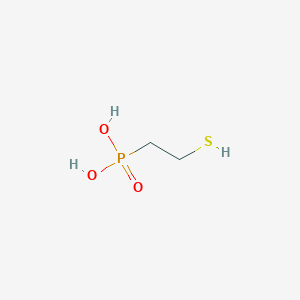
![N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128123.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14128133.png)
